Cas no 708240-60-2 (3-(7-((2-chlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid)

3-(7-((2-Chlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid is a synthetic coumarin derivative with potential applications in medicinal chemistry and biochemical research. Its structure features a 2-chlorobenzyl ether group at the 7-position and a propanoic acid side chain at the 3-position of the coumarin core, enhancing its reactivity and binding affinity. The compound’s unique substitution pattern may contribute to selective interactions with biological targets, making it a candidate for further pharmacological studies. Its well-defined molecular framework allows for precise modifications, facilitating structure-activity relationship investigations. The presence of both hydrophobic and carboxylic acid functional groups suggests utility in designing enzyme inhibitors or probes for studying protein-ligand interactions.
3-(7-((2-chlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid structure
708240-60-2 structure
Product Name:3-(7-((2-chlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid
CAS No:708240-60-2
MF:C21H19ClO5
MW:386.825565576553
CID:5548188
Update Time:2025-05-19

3-(7-((2-chlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(7-((2-chlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid
    • Inchi: 1S/C21H19ClO5/c1-12-15-7-9-18(26-11-14-5-3-4-6-17(14)22)13(2)20(15)27-21(25)16(12)8-10-19(23)24/h3-7,9H,8,10-11H2,1-2H3,(H,23,24)
    • InChI Key: NENBDFQKXWUNCK-UHFFFAOYSA-N
    • SMILES: C1(=O)OC2=C(C)C(OCC3=CC=CC=C3Cl)=CC=C2C(C)=C1CCC(O)=O

3-(7-((2-chlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
BA37878-100mg
3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid
708240-60-2 95%
100mg
$478.00 2024-04-19
A2B Chem LLC
BA37878-250mg
3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid
708240-60-2 95%
250mg
$534.00 2024-04-19
A2B Chem LLC
BA37878-500mg
3-[7-[(2-Chlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid
708240-60-2 95%
500mg
$617.00 2024-04-19
OTAVAchemicals
1107387-100MG
3-{7-[(2-chlorophenyl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
708240-60-2 95%
100MG
$250 2023-07-04
OTAVAchemicals
1107387-250MG
3-{7-[(2-chlorophenyl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
708240-60-2 95%
250MG
$300 2023-07-04
OTAVAchemicals
1107387-500MG
3-{7-[(2-chlorophenyl)methoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
708240-60-2 95%
500MG
$375 2023-07-04

Additional information on 3-(7-((2-chlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid

Comprehensive Overview of 3-(7-((2-chlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (CAS No. 708240-60-2)

3-(7-((2-chlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid (CAS No. 708240-60-2) is a synthetic organic compound belonging to the coumarin derivative family. Its molecular structure features a 2H-chromen-2-one core substituted with a 2-chlorobenzyl group, a propanoic acid side chain, and methyl groups at positions 4 and 8. This unique architecture makes it a subject of interest in pharmaceutical research, particularly in the development of bioactive molecules targeting inflammation and metabolic disorders. The compound's CAS number 708240-60-2 serves as a critical identifier for researchers and regulatory bodies.

Recent studies highlight the growing demand for coumarin-based compounds due to their versatile pharmacological properties. 3-(7-((2-chlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid has garnered attention for its potential role in modulating enzyme activity, a topic frequently searched in AI-driven drug discovery platforms. Researchers are exploring its interactions with cyclooxygenase (COX) and lipoxygenase (LOX) pathways, aligning with current trends in precision medicine and targeted therapy.

The compound's synthetic route involves multi-step organic reactions, including O-alkylation and Knoevenagel condensation, which are often discussed in green chemistry forums. Optimizing these processes to reduce environmental impact resonates with the sustainability focus of modern laboratories. Analytical techniques like HPLC and NMR spectroscopy are essential for characterizing its purity, a common query among quality control professionals.

In the context of drug formulation, the propanoic acid moiety enhances water solubility, addressing a key challenge in oral bioavailability—a hot topic in pharmacokinetics research. Patent databases reveal applications in anti-inflammatory formulations, coinciding with rising global interest in non-opioid pain management solutions. However, further in vivo studies are needed to validate its efficacy and safety profiles.

From a commercial perspective, suppliers of CAS 708240-60-2 emphasize its use as a chemical reference standard and intermediate for novel active pharmaceutical ingredients (APIs). The compound's relevance extends to academic research, particularly in structure-activity relationship (SAR) studies, where modifications to its chlorobenzyl or methyl groups are investigated for enhanced bioactivity.

Emerging discussions in computational chemistry forums explore molecular docking simulations of this compound with protein targets, reflecting the integration of AI-assisted drug design. Such approaches accelerate the identification of potential therapeutic applications while reducing experimental costs—a priority for biotech startups.

Regulatory compliance remains crucial for 708240-60-2, with documentation requirements varying by region. Researchers frequently search for REACH and FDA submission guidelines related to coumarin derivatives, underscoring the need for transparent safety data sheets (SDS) and analytical certificates.

In conclusion, 3-(7-((2-chlorobenzyl)oxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoic acid represents a promising scaffold in medicinal chemistry. Its intersection with trending topics like sustainable synthesis, computational biology, and personalized therapeutics positions it as a compound of enduring scientific and commercial value.

Recommended suppliers
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk